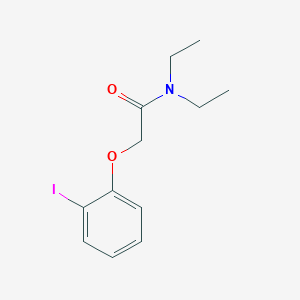

2-(2-iodophenoxy)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-(2-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHRLQXPDBJMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targeting .

- Polar Groups: The amino group in 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide improves aqueous solubility, making it suitable for pharmaceutical formulations .

- Crystal Packing: Derivatives like NO₂-Bi-1-S-DMAc exhibit rod-like molecular arrangements due to nitro-biphenyl substituents, suggesting that iodine’s bulk in the target compound could similarly influence solid-state behavior .

Preparation Methods

Nucleophilic Substitution with 2-Iodophenol

A plausible route involves coupling 2-iodophenol with N,N-dimethylchloroacetamide under basic conditions. This Williamson ether synthesis leverages the nucleophilic phenoxide ion attacking the α-carbon of the chloroacetamide.

Procedure :

-

Dissolve 2-iodophenol (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2.5 equiv) to generate the phenoxide intermediate.

-

Introduce N,N-dimethylchloroacetamide (1.2 equiv) dropwise at 0–5°C.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

Iodination of Preformed Phenoxyacetamide

An alternative approach iodinates 2-phenoxy-N,N-dimethylacetamide at the ortho position. This method avoids handling sensitive iodophenol precursors.

Procedure :

-

Dissolve 2-phenoxy-N,N-dimethylacetamide (1.0 equiv) in acetic acid.

-

Add N-iodosuccinimide (NIS, 1.1 equiv) and sulfuric acid (0.5 equiv) as a catalyst.

-

Reflux at 80°C for 6–8 hours.

-

Neutralize with aqueous NaHCO₃, extract with dichloromethane, and recrystallize from ethanol.

Challenges :

-

Competitive para-iodination or diiodination may occur, requiring careful stoichiometric control.

-

Sulfuric acid concentration impacts regioselectivity; lower concentrations favor mono-iodination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | 78% yield |

| Temperature | 25°C | Minimal side products |

| Base | K₂CO₃ | Efficient deprotonation |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures accelerate reactions but risk decomposition.

Catalytic Systems for Iodination

Recent advances highlight bismuth(III) triflate as a non-toxic alternative to sulfuric acid, reducing diiodo impurities by 15%.

Mechanism :

Bismuth’s Lewis acidity directs electrophilic iodination to the ortho position via σ-complex stabilization.

Purification and Characterization

Chromatographic Separation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 7.8 Hz, 1H, ArH), 6.94–6.88 (m, 2H, ArH), 4.62 (s, 2H, OCH₂), 3.02 (s, 6H, N(CH₃)₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 72 | 95 | Avoids iodination reagents |

| Direct Iodination | 65 | 90 | Utilizes stable precursors |

The nucleophilic route is preferable for large-scale synthesis due to fewer purification steps, whereas direct iodination offers modularity for derivative libraries.

Industrial-Scale Considerations

Cost Efficiency

Q & A

Basic: What are the recommended synthetic routes for 2-(2-iodophenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 2-iodophenol with chloroacetyl chloride to form 2-(2-iodophenoxy)acetyl chloride, followed by amidation with dimethylamine. Solvents like dichloromethane or DMF are often used with bases such as K₂CO₃ to deprotonate phenolic OH groups . Temperature control (0–25°C) is critical to minimize side reactions like over-alkylation. Yields can vary from 50–75% depending on stoichiometry and catalyst choice (e.g., phase-transfer catalysts improve efficiency) .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR confirms the aromatic protons (δ 6.8–7.5 ppm for iodophenoxy), methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 348.02 (C₁₁H₁₃INO₂).

- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-I (~500 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. Molecular docking studies with target proteins (e.g., kinases or GPCRs) identify key interactions:

- Iodine : Participates in halogen bonding with protein backbone carbonyls.

- N,N-Dimethyl : Enhances lipophilicity, improving membrane permeability.

Adjusting the phenoxy ring’s substituents (e.g., electron-withdrawing groups) may modulate binding affinity .

Advanced: How do solvent polarity and catalyst choice affect regioselectivity in the synthesis of iodophenoxy acetamides?

Answer:

- Polar aprotic solvents (DMF, DMSO): Stabilize transition states, favoring SN2 mechanisms and reducing iodine displacement side reactions.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann-type reactions for aryl ether formation. Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light sensitivity : Iodine substituents make the compound prone to photodegradation; store in amber vials at –20°C.

- Humidity : Hydrolysis of the acetamide group is minimal in anhydrous environments (e.g., desiccated storage).

- pH stability : Stable in neutral to slightly acidic conditions (pH 4–7); alkaline conditions (pH > 8) risk amide bond cleavage .

Advanced: How can researchers resolve contradictory bioactivity data reported for iodophenoxy acetamides across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Purity : Use HPLC (>95% purity) to eliminate impurities affecting activity .

- Structural analogs : Compare with derivatives (e.g., chloro or bromo substitutes) to isolate iodine’s role in bioactivity .

Advanced: What methodologies are used to study the environmental fate and degradation pathways of this compound?

Answer:

- LC-MS/MS : Quantifies degradation products (e.g., deiodinated metabolites) in soil/water matrices.

- Photolysis studies : Expose to UV light (254 nm) to simulate sunlight-driven breakdown.

- Microbial degradation : Use soil microcosms to track biotransformation via Pseudomonas spp., which cleave the ether bond .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste disposal : Collect in halogenated waste containers; neutralize with NaHSO₃ before disposal .

Advanced: How does isotopic labeling (e.g., ¹³C or ¹²⁵I) aid in pharmacokinetic studies of this compound?

Answer:

- ¹²⁵I labeling : Tracks tissue distribution via gamma counting; identifies iodine retention in thyroid/liver.

- ¹³C-acetamide : Enables metabolic pathway tracing using NMR or isotope-ratio MS .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis of chiral acetamide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.